REACTION_SMILES
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[CH3:23][OH:24].[Cl:15][c:16]1[n:17][cH:18][n:19][c:20]([Cl:22])[cH:21]1.[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][n:7][c:8]([C:12](=[O:13])[OH:14])[c:9]2[cH:10][cH:11]1>>[O:1]([c:2]1[cH:3][c:4]2[cH:5][cH:6][n:7][c:8]([C:12](=[O:13])[OH:14])[c:9]2[cH:10][cH:11]1)[c:20]1[n:19][cH:18][n:17][c:16]([Cl:15])[cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(Cl)ncn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1nccc2cc(O)ccc12
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Name
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Type
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product
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Smiles
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O=C(O)c1nccc2cc(Oc3cc(Cl)ncn3)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |